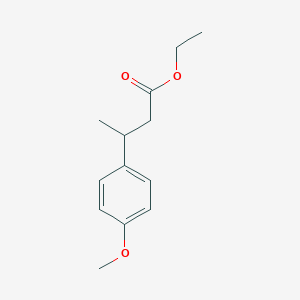

Ethyl 3-(4-methoxyphenyl)butanoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(4-methoxyphenyl)butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-4-16-13(14)9-10(2)11-5-7-12(15-3)8-6-11/h5-8,10H,4,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORAUFGIENZKKPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C)C1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61292-83-9 | |

| Record name | ethyl 3-(4-methoxyphenyl)butanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Exploration of Derivatives and Analogues Derived from the Ethyl 3 4 Methoxyphenyl Butanoate Structural Motif

Design Principles for Structural Diversification

The structural diversification of the ethyl 3-(4-methoxyphenyl)butanoate scaffold is guided by several key principles aimed at modulating its physicochemical and biological properties. These strategies primarily involve modifications of the butanoate chain and the aromatic ring.

Another key strategy focuses on the reactivity of the C-2 and C-3 positions of the butanoate chain. The presence of the ester group activates the α-proton (at C-2), allowing for enolate formation and subsequent alkylation or acylation reactions. This enables the introduction of a wide range of substituents at this position, influencing the steric and electronic properties of the molecule. The C-3 position, bearing the methoxyphenyl group, is a chiral center, and controlling its stereochemistry is a crucial aspect of diversification, leading to the synthesis of specific enantiomers and diastereomers with potentially distinct biological activities.

Furthermore, the methoxyphenyl ring itself is a target for modification. The methoxy (B1213986) group can be cleaved to reveal a phenol, which can then be further functionalized. The aromatic ring can also undergo electrophilic substitution reactions, allowing for the introduction of various substituents that can modulate the electronic nature and lipophilicity of the molecule.

Finally, the entire butanoate backbone can be utilized as a synthon for the construction of more complex ring systems. Cyclization reactions involving the ester and the aromatic ring, or reactions that build upon the inherent functionality of the butanoate chain, can lead to the formation of diverse heterocyclic and carbocyclic frameworks. This principle is exemplified by the synthesis of various nitrogen- and oxygen-containing heterocycles, as well as polycyclic systems, which are discussed in the subsequent sections.

Synthesis of Nitrogen-Containing Heterocyclic Derivatives

The this compound scaffold is a versatile precursor for the synthesis of a variety of nitrogen-containing heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities.

Pyrazolones: Pyrazolones can be synthesized from β-keto esters, which are readily accessible from 3-arylbutanoates. The general strategy involves the condensation of a β-keto ester with hydrazine (B178648) or its derivatives. For instance, the reaction of an ethyl 3-aryl-3-oxopropanoate with hydrazine hydrate (B1144303) under reflux in ethanol (B145695) can yield the corresponding pyrazolone (B3327878) derivative. While a direct synthesis from this compound is not explicitly detailed, its conversion to the corresponding β-keto ester would provide the necessary precursor. The synthesis of pyrazolones is a well-established method, often involving the reaction of β-keto esters with hydrazines. nih.gov One-pot methods for pyrazolone synthesis have also been developed, for example, through the microwave-assisted reaction of ethyl acetoacetate (B1235776), a hydrazine derivative, and an aldehyde. google.com

Quinolines: The synthesis of quinoline (B57606) derivatives can be achieved from precursors derived from 3-arylbutanoates. A common method is the Conrad-Limpach synthesis, which involves the reaction of an aniline (B41778) with a β-keto ester. For example, the condensation of an aniline with an ethyl 3-aryl-3-oxobutanoate at elevated temperatures can lead to the formation of a 4-hydroxyquinoline. Further modifications can then be carried to diversify the quinoline scaffold.

Pyrroles: Pyrrole (B145914) derivatives can be synthesized from 1,4-dicarbonyl compounds through the Paal-Knorr synthesis. organic-chemistry.orgwikipedia.orgalfa-chemistry.com A 1,4-dicarbonyl precursor can be conceptually derived from this compound through various synthetic transformations. The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine, typically under acidic conditions, to form the pyrrole ring. organic-chemistry.orgrgmcet.edu.in The reaction mechanism involves the formation of a hemiaminal followed by cyclization and dehydration. wikipedia.org

Pyrimidines: Pyrimidine (B1678525) synthesis often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine. rsc.orgorganic-chemistry.org this compound can be converted to a suitable 1,3-dicarbonyl precursor. The reaction with an amidine, such as formamidine (B1211174) or guanidine, would then lead to the formation of the pyrimidine ring. Various synthetic strategies exist for pyrimidine synthesis, including multicomponent reactions. researchgate.net For example, a three-component reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives can yield polyfunctionalized pyrrolo[2,3-d]pyrimidines. researchgate.net

Triazoles: The synthesis of 1,2,3-triazoles can be achieved through the Huisgen 1,3-dipolar cycloaddition of an azide (B81097) with an alkyne. scispace.comscienceopen.commdpi.com To synthesize a triazole derivative from this compound, one of the reactants would need to be derived from this starting material. For instance, the butanoate could be modified to introduce either an azide or an alkyne functionality, which would then be reacted with a suitable partner to form the triazole ring. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a widely used and efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. scispace.com

A study on the synthesis of 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R- Current time information in Bangalore, IN.acs.orgpurdue.edutriazolo[3,4-b] Current time information in Bangalore, IN.purdue.edunih.govthiadiazoles started from the reaction of diethyl oxalate (B1200264) and 1-(4-methoxyphenyl)ethan-1-one to obtain ethyl 4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enoate. zsmu.edu.ua This intermediate was then converted to ethyl 5-(4-methoxyphenyl)pyrazole-3-carboxylate, which underwent further transformations to yield the final triazolo-thiadiazole derivatives. zsmu.edu.ua

Oxygen-Containing Functionalized Analogues

The this compound structure allows for the synthesis of various oxygen-containing functionalized analogues, primarily through reactions involving the ester group and the adjacent methylene (B1212753) group.

β-Keto Esters: The synthesis of β-keto esters from their corresponding esters is a fundamental transformation in organic synthesis. One common method involves the Claisen condensation of an ester with a second equivalent of ester or a ketone. Alternatively, acylation of the enolate of an ester can provide the desired β-keto ester. For this compound, conversion to a β-keto ester, such as ethyl 3-(4-methoxyphenyl)-3-oxobutanoate, can be achieved through various methods. nih.gov These methods often involve the use of a strong base to generate the enolate, followed by reaction with an acylating agent. organic-chemistry.org A one-pot synthesis of β-keto esters has been reported by reacting methyl acetoacetate with an acid chloride in the presence of barium oxide, followed by cleavage of the resulting α-acyl β-keto ester. researchgate.net The design of β-keto esters as potential antibacterial agents has been explored, with synthesis involving the condensation of phenylacetic acid derivatives with Meldrum's acid, followed by reaction with tert-butanol. nih.gov

Hydroxy-butenoates: The reduction of β-keto esters provides access to β-hydroxy esters. The stereoselective reduction of the ketone functionality in a β-keto ester derived from this compound can lead to the formation of specific diastereomers of the corresponding hydroxy-butanoate. Various reducing agents can be employed, with chiral catalysts or enzymes being used to achieve high enantioselectivity. For instance, the enantioselective bioreduction of ethyl 2-oxo-4-arylbut-3-enoates using plant cell cultures of Daucus carota has been shown to produce the corresponding (S)-2-hydroxy compounds with high enantiomeric excess. researchgate.net Yeast reduction of ethyl acetoacetate is a well-known method for producing (S)-(+)-ethyl 3-hydroxybutanoate. ethz.ch

The following table summarizes the synthesis of some oxygen-containing functionalized analogues:

| Precursor | Reagents and Conditions | Product | Reference(s) |

| Phenylacetic acid derivatives, Meldrum's acid, DCC, DMAP, then tert-butanol | Condensation | tert-Butyl 3-oxo-4-arylbutanoates | nih.gov |

| Methyl acetoacetate, Barium oxide, Acid chloride, then Methanol | Acylation and cleavage | Methyl 3-oxobutanoate derivatives | researchgate.net |

| Ethyl 2-oxo-4-arylbut-3-enoates | Daucus carota cell culture | (S)-Ethyl 2-hydroxy-4-arylbut-3-enoates | researchgate.net |

| Ethyl acetoacetate | Baker's yeast (Saccharomyces cerevisiae) | (S)-(+)-Ethyl 3-hydroxybutanoate | ethz.ch |

Carbocyclic and Polycyclic Systems from Butanoate Precursors

The butanoate scaffold can serve as a versatile starting point for the construction of more complex carbocyclic and polycyclic systems. Through strategic functionalization and cyclization reactions, intricate molecular architectures can be assembled.

A notable example is the synthesis of tricyclic hexahydro-2H-benzocycloheptafurans . A study by Ghosh et al. describes a highly diastereoselective TiCl₄-mediated tandem reaction of substituted α-keto esters with dihydrofuran to produce these complex fused ring systems. acs.orgnih.govacs.org The precursor α-keto esters can be synthesized from butanoate derivatives. This reaction establishes three contiguous chiral centers with excellent diastereoselectivity. acs.orgnih.gov The resulting polycyclic framework can be further elaborated, for example, through a ring-opening reaction of the tetrahydrofuran (B95107) moiety to access substituted benzo nih.govannulene cores. nih.gov

The following table outlines the key transformation for the synthesis of these tricyclic systems:

| Precursor | Reagents and Conditions | Product | Key Features | Reference(s) |

| Substituted α-keto esters and dihydrofuran | TiCl₄, CH₂Cl₂ | Functionalized tricyclic hexahydro-2H-benzocycloheptafurans | Diastereoselective, forms three contiguous chiral centers | acs.orgnih.govacs.org |

Enantiomeric and Diastereomeric Series of Butanoate Derivatives

The C-3 position of this compound is a stereocenter, making the synthesis of enantiomerically pure or enriched derivatives a significant area of research. Access to specific enantiomers and diastereomers is crucial as they often exhibit different biological activities.

Enantioselective Synthesis: Several strategies have been developed for the enantioselective synthesis of 3-arylbutanoate derivatives. One common approach is the use of enzymatic resolutions. Lipases are frequently employed for the kinetic resolution of racemic esters or their corresponding acids. For example, the hydrolase-mediated hydrolysis of (±)-ethyl 3-(4-methoxyphenyl)butanoate has been investigated to obtain the corresponding acid with high enantiopurity. almacgroup.comucc.ie Lipase-catalyzed hydrolysis of racemic (±)-threo-ethyl 3-(4-methoxyphenyl)-2,3-diacetoxypropionate has also been shown to be a remarkable chemo-, regio-, and enantioselective process for obtaining chiral intermediates. acs.org Another method involves the enantioselective hydrolysis of racemic glycidate esters, such as methyl trans-(±)-3-(4-methoxyphenyl) glycidate, using immobilized lipases. researchgate.net

Diastereoselective Synthesis: The introduction of a second stereocenter into the butanoate scaffold allows for the synthesis of diastereomeric series. Palladium-catalyzed diastereoselective conjugate addition of arylboronic acids to chiral imides derived from butenoates has been reported to produce optically active 3-arylbutanoic acid derivatives with high diastereoselectivity. nih.gov The choice of chiral auxiliary is critical in controlling the stereochemical outcome of the reaction.

The following table summarizes some approaches to obtaining enantiomeric and diastereomeric series of butanoate derivatives:

| Method | Precursor | Reagents/Catalyst | Product | Key Outcome | Reference(s) |

| Enzymatic Hydrolysis | (±)-Ethyl 3-(4-methoxyphenyl)butanoate | Hydrolase | Enantioenriched 3-(4-methoxyphenyl)butanoic acid and remaining ester | Kinetic resolution | almacgroup.comucc.ie |

| Enzymatic Hydrolysis | (±)-threo-Ethyl 3-(4-methoxyphenyl)-2,3-diacetoxypropionate | Lipase | Chiral diol and remaining diacetate | Chemo-, regio-, and enantioselective resolution | acs.org |

| Conjugate Addition | Chiral butenoic imide and arylboronic acid | Palladium catalyst | Optically active 3-arylbutanoic acid derivative | High diastereoselectivity | nih.gov |

Advanced Spectroscopic and Spectrometric Characterization of Ethyl 3 4 Methoxyphenyl Butanoate Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Fine Structural and Stereochemical Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of Ethyl 3-(4-methoxyphenyl)butanoate. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for a complete assignment of the proton and carbon skeletons.

Detailed research findings from ¹H NMR spectroscopy allow for the identification of all proton signals, including their chemical shifts (δ), multiplicities, and coupling constants (J). For instance, the aromatic protons of the 4-methoxyphenyl (B3050149) group typically appear as two distinct doublets in the range of δ 6.8-7.2 ppm. The protons of the ethyl ester group are readily identified by a quartet around δ 4.1 ppm (CH₂) and a triplet around δ 1.2 ppm (CH₃). The methoxy (B1213986) group protons present as a sharp singlet at approximately δ 3.8 ppm. The protons on the butanoate chain provide key structural information, with their specific shifts and couplings confirming the connectivity.

¹³C NMR spectroscopy complements the ¹H NMR data by providing the chemical shifts for each unique carbon atom in the molecule. The carbonyl carbon of the ester group is typically observed in the downfield region of the spectrum, around 173 ppm. The carbons of the aromatic ring, the methoxy group, the ethyl group, and the butanoate backbone all appear at characteristic chemical shifts.

Furthermore, NMR is crucial for stereochemical analysis, particularly for chiral molecules like this compound, which has a stereocenter at the C3 position of the butanoate chain. Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, can be used to determine the relative configuration of diastereomers (e.g., syn and anti forms) when a second stereocenter is present in related derivatives. sonar.ch The determination of enantiomeric purity often requires the use of chiral shift reagents or the synthesis of diastereomeric derivatives that can be distinguished by NMR.

Table 1: Representative ¹H NMR Data for a Structurally Similar Compound, Ethyl 4-(4-methoxyphenyl)butanoate Note: Data for the exact title compound is not readily available in the searched literature; this table for a related isomer illustrates the expected signals.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.10 | d, J = 8.6 Hz | 2H | Aromatic (C2-H, C6-H) |

| 6.83 | d, J = 8.6 Hz | 2H | Aromatic (C3-H, C5-H) |

| 4.12 | q, J = 7.1 Hz | 2H | -O-CH₂ -CH₃ |

| 3.78 | s | 3H | -OCH₃ |

| 2.58 | t, J = 7.7 Hz | 2H | Ar-CH₂ - |

| 2.31 | t, J = 7.5 Hz | 2H | -CH₂ -C=O |

| 1.95 – 1.86 | m | 2H | -CH₂-CH₂ -CH₂- |

| 1.24 | t, J = 7.1 Hz | 3H | -O-CH₂-CH₃ |

Source: Adapted from literature on related compounds. rsc.org

Table 2: Representative ¹³C NMR Data for a Structurally Similar Compound, Ethyl 4-(4-methoxyphenyl)butanoate

| Chemical Shift (δ) ppm | Assignment |

| 173.5 | C=O (Ester) |

| 157.9 | Aromatic (C4-O) |

| 133.5 | Aromatic (C1) |

| 129.4 | Aromatic (C2, C6) |

| 113.8 | Aromatic (C3, C5) |

| 60.2 | -O-C H₂-CH₃ |

| 55.2 | -OC H₃ |

| 34.2 | Ar-C H₂- |

| 33.6 | -C H₂-C=O |

| 26.8 | -CH₂-C H₂-CH₂- |

| 14.3 | -O-CH₂-C H₃ |

Source: Adapted from literature on related compounds. rsc.org

Advanced Mass Spectrometry for Molecular Ion Detection and Fragmentation Pattern Elucidation in Mechanistic Studies (e.g., GC-MS for intermediates)

Advanced mass spectrometry (MS) techniques, particularly when coupled with gas chromatography (GC-MS), are vital for confirming the molecular weight and elucidating the fragmentation pathways of this compound and its reaction intermediates. rsc.org High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula. beilstein-journals.org

For this compound (C₁₃H₁₈O₃), the expected monoisotopic mass is approximately 222.1256 Da. uni.lu In mass spectrometry, the molecule can be ionized to form a molecular ion [M]⁺ or common adducts such as [M+H]⁺ and [M+Na]⁺, which are then detected. uni.lu

The fragmentation pattern observed in the mass spectrum is a molecular fingerprint that provides significant structural information. Common fragmentation pathways for this compound include:

Loss of the ethoxy group (-OC₂H₅): Cleavage of the ester can lead to the loss of an ethoxy radical, resulting in an acylium ion.

McLafferty rearrangement: If sterically possible, a hydrogen atom from the butanoate chain can be transferred to the carbonyl oxygen, leading to the elimination of a neutral alkene molecule.

Benzylic cleavage: The bond between the chiral carbon (C3) and the adjacent methylene (B1212753) group (C2) is prone to cleavage, but the most significant fragmentation often involves the bond alpha to the aromatic ring. A primary fragment is often the tropylium-like ion derived from the methoxybenzyl moiety at m/z 121, which is frequently the base peak for compounds containing this group. nih.gov

GC-MS is particularly useful in mechanistic studies for identifying transient intermediates and byproducts in the synthesis of the target compound. rsc.org

Table 3: Predicted m/z Values for Common Adducts of this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 223.13288 |

| [M+Na]⁺ | 245.11482 |

| [M+K]⁺ | 261.08876 |

| [M+NH₄]⁺ | 240.15942 |

Source: Data predicted using computational tools. uni.lu

Infrared and Raman Spectroscopy for Vibrational Fingerprinting of Functional Groups

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by measuring its vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. Key peaks include:

A strong, sharp absorption band around 1730-1750 cm⁻¹ , which is characteristic of the C=O (carbonyl) stretching vibration of the ester group. thieme-connect.de

Several bands in the region of 1000-1300 cm⁻¹ corresponding to the C-O stretching vibrations of both the ester and the methoxy ether functionalities. thieme-connect.de

Absorptions around 1610 cm⁻¹ and 1510 cm⁻¹ due to C=C stretching vibrations within the aromatic ring. thieme-connect.de

Bands in the 2850-3000 cm⁻¹ region corresponding to C-H stretching vibrations of the alkyl and methoxy groups. thieme-connect.de

An out-of-plane C-H bending vibration around 830 cm⁻¹ , indicative of 1,4-disubstitution (para) on the benzene (B151609) ring. thieme-connect.de

Table 4: Characteristic Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~2980-2930 | Medium | C-H Stretch | Alkyl (CH₃, CH₂) |

| ~2840 | Medium | C-H Stretch | Methoxy (O-CH₃) |

| ~1740 | Strong | C=O Stretch | Ester |

| ~1610, 1513 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1250 | Strong | C-O Stretch | Aryl Ether |

| ~1180 | Strong | C-O Stretch | Ester |

| ~835 | Strong | C-H Bend (out-of-plane) | 1,4-disubstituted Aromatic |

Source: Data compiled from literature on analogous compounds. thieme-connect.de

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would clearly show the symmetric stretching of the aromatic ring and the C-S stretching modes if a sulfur-containing derivative were analyzed. researchgate.net While specific Raman data for the title compound is scarce, analysis of similar structures reveals that the technique is valuable for conformational studies. core.ac.uk

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid crystalline sample. This technique provides definitive data on bond lengths, bond angles, and torsional angles, confirming the molecule's absolute conformation in the solid state.

As of the latest literature search, a single-crystal X-ray diffraction structure for this compound has not been reported. The compound is likely an oil at room temperature, which makes obtaining a single crystal suitable for diffraction challenging. rsc.org

However, if a crystal structure were to be obtained, it would provide invaluable information. For example, the crystal structure of a related compound, ethyl 4-(2-oxobenzothiazolin-3-yl)butanoate, revealed detailed information about the planarity of the benzothiazole (B30560) system and the nature of intermolecular contacts that form infinite chains in the crystal lattice. researchgate.net For this compound, a crystal structure would definitively establish its solid-state conformation, including the orientation of the methoxyphenyl group relative to the butanoate chain, and provide insights into intermolecular packing forces such as hydrogen bonds or van der Waals interactions.

Theoretical and Computational Chemistry Applied to Ethyl 3 4 Methoxyphenyl Butanoate and Its Derivatives

Quantum Mechanical Calculations for Electronic Properties and Reactivity Prediction

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of Ethyl 3-(4-methoxyphenyl)butanoate and its derivatives. By solving approximations of the Schrödinger equation, DFT can predict a wide range of molecular properties.

Research Findings: Studies on structurally related aromatic esters and ketones frequently employ the B3LYP hybrid functional combined with basis sets such as 6-311++G(d,p) or 6-311G(d,p) to perform geometry optimization and calculate electronic properties. researchgate.netdntb.gov.uaniscpr.res.inresearchgate.net For a given optimized molecular structure, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of primary importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The energy gap between HOMO and LUMO (Egap) is a crucial indicator of molecular stability and reactivity. dntb.gov.uaniscpr.res.in

From these frontier orbital energies, several global reactivity descriptors can be calculated to predict the chemical behavior of the molecule. researchgate.netdntb.gov.ua These include:

Ionization Potential (IP) and Electron Affinity (EA) : Directly related to HOMO and LUMO energies, respectively.

Electronegativity (χ) : The tendency of the molecule to attract electrons.

Chemical Hardness (η) and Softness (S) : Measures of the molecule's resistance to change in its electron distribution. A smaller HOMO-LUMO gap generally implies lower hardness and higher reactivity.

Electrophilicity Index (ω) : A measure of the energy stabilization when the molecule acquires additional electronic charge. dntb.gov.ua

Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. dntb.gov.uaniscpr.res.in In these maps, red-colored regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), such as around the carbonyl oxygen, while blue regions represent positive potential (electron-poor areas, prone to nucleophilic attack). Mulliken charge analysis provides a quantitative measure of the partial atomic charges, further identifying reactive centers within the molecule. researchgate.netdntb.gov.ua

| Calculated Property | Significance | Typical Computational Method |

|---|---|---|

| HOMO-LUMO Energy Gap (Egap) | Indicates chemical reactivity and kinetic stability. | DFT (e.g., B3LYP/6-311++G(d,p)) |

| Ionization Potential (IP) | Energy required to remove an electron. | DFT (related to EHOMO) |

| Electron Affinity (EA) | Energy released when an electron is added. | DFT (related to ELUMO) |

| Chemical Hardness (η) | Resistance to deformation of electron cloud. | Calculated from IP and EA |

| Electrophilicity Index (ω) | Propensity to accept electrons. | Calculated from IP and EA |

| Mulliken Atomic Charges | Distributes molecular charge among atoms. | DFT (e.g., B3LYP/6-311++G(d,p)) |

| Molecular Electrostatic Potential (MEP) | Visualizes reactive sites for electrophilic/nucleophilic attack. | DFT (e.g., B3LYP/6-311++G(d,p)) |

Molecular Dynamics and Conformational Analysis

While quantum mechanics describes the electronic structure of a molecule in a static, optimized state, Molecular Dynamics (MD) simulations are used to study its dynamic behavior and conformational flexibility over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and changes its conformation.

Research Findings: For molecules like this compound, MD simulations can explore the potential energy surface to identify stable conformers and the energy barriers between them. This is crucial for understanding its physical properties and how it interacts with other molecules, such as in a solvent or in the active site of an enzyme.

In the context of biochemical reactions, MD simulations are often combined with molecular docking. researchgate.net For instance, in the lipase-catalyzed synthesis of esters, MD simulations can be used to study the stability of the enzyme-substrate complex. researchgate.netresearchgate.net A simulation of 10 nanoseconds or more can confirm the conformational stability of a ligand within a protein's binding pocket. researchgate.net These simulations help to understand the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex and orient the substrate for catalysis. researchgate.net

In Silico Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which serve as a powerful tool for structural confirmation when compared with experimental data.

Research Findings: DFT calculations are widely used to predict vibrational (Infrared and Raman) spectra. dntb.gov.uaresearchgate.net The calculated vibrational frequencies for a proposed structure can be compared to the experimental IR spectrum. A good correlation between the theoretical and experimental wavenumbers helps to validate the optimized geometry and assign the observed vibrational bands to specific functional groups and modes of vibration. niscpr.res.in

Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). dntb.gov.uaniscpr.res.in These calculations provide information about the electronic transitions between molecular orbitals, including their wavelengths and oscillator strengths. The predicted absorption wavelengths can be compared with experimental UV-Vis spectra, helping to explain the origin of the observed electronic transitions, such as π→π* and n→π* transitions. niscpr.res.in

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. The predicted chemical shifts for a candidate structure can be correlated with experimental NMR data to aid in definitive structural elucidation. acs.org

| Spectroscopic Parameter | Purpose | Computational Method |

|---|---|---|

| Vibrational Frequencies (IR) | Structural validation and band assignment. | DFT (e.g., B3LYP/6-311++G(d,p)) |

| Electronic Transitions (UV-Vis) | Confirming electronic structure and transitions. | TD-DFT |

| NMR Chemical Shifts (¹H, ¹³C) | Structural elucidation and assignment. | DFT with GIAO method |

Reaction Mechanism Simulations and Transition State Identification

One of the most powerful applications of computational chemistry is the ability to model entire reaction pathways, identify intermediate structures, and locate the transition states that connect them. This provides a detailed, atomistic understanding of reaction mechanisms.

Research Findings: For reactions involving this compound or its precursors, such as its synthesis via asymmetric hydrogenation or its participation in lipase-catalyzed reactions, computational methods can map out the minimum energy reaction pathway. researchgate.netnd.edu For example, in the lipase-catalyzed synthesis of an ester, a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach can be used. researchgate.net In this method, the reacting core of the system (the substrate and key enzyme residues) is treated with a high-level QM method, while the rest of the enzyme and solvent are treated with a more computationally efficient MM force field. This allows for the study of bond-breaking and bond-forming events within the complex biological environment. researchgate.net

Using such methods, researchers can identify the rate-limiting step of a reaction by comparing the calculated activation energies for different steps, such as acylation and deacylation in an enzymatic cycle. researchgate.net

To find the precise structure of a transition state (TS), which is a first-order saddle point on the potential energy surface, various algorithms are employed. The Nudged Elastic Band (NEB) method is a common technique used to find the minimum energy path between reactants and products. chemrxiv.org The highest point on this path provides an excellent initial guess for the TS, which can then be precisely located using other optimization algorithms. Identifying the TS structure allows for the calculation of the activation energy barrier, which is fundamental to understanding and predicting reaction rates and selectivity. chemrxiv.orgkashanu.ac.ir DFT calculations are frequently used to study the mechanisms of asymmetric hydrogenation, providing insights that help explain the enantioselectivity observed with different chiral catalysts. diva-portal.org

Future Research Directions and Unaddressed Challenges in Butanoate Ester Chemistry

Development of Sustainable and Green Synthetic Protocols

A significant challenge in modern chemistry is the development of environmentally benign and sustainable synthetic methods. For butanoate esters, this involves moving away from traditional esterification methods that often rely on harsh conditions and stoichiometric reagents.

Future research is increasingly directed towards several key areas:

Biocatalysis : The use of enzymes, particularly lipases, as catalysts for esterification reactions is a promising green alternative. nih.govresearchgate.net These enzymatic reactions are highly selective, minimizing byproduct formation, and occur under mild conditions, reducing energy consumption. nih.govnih.gov For instance, the synthesis of various esters, including butyl-butyrate, has been successfully achieved using lipases. nih.gov The development of robust and reusable immobilized enzymes is a key area of focus to improve the economic viability of these processes. google.com The enzymatic production of ethyl butanoate, a flavor chemical, has been explored using various lipases, highlighting the potential for creating "natural" products, which have high market appeal. researchgate.net

Solvent-Free and Alternative Solvent Systems : To reduce the environmental impact of organic solvents, research is exploring solvent-free reaction conditions. nih.govrsc.org Solvent-free systems for the synthesis of ethyl butanoate have been recognized as a favorable alternative to conventional methods that use organic solvents. researchgate.net Additionally, the use of less hazardous and recyclable solvents is being investigated.

Catalyst Development : The design of efficient and recyclable catalysts is crucial. This includes the development of solid acid catalysts and other heterogeneous catalysts that can be easily separated from the reaction mixture, simplifying purification and reducing waste. researchgate.netmdpi.com For example, a sulfonated activated carbon catalyst has been used in the synthesis of heptyl butanoate, demonstrating higher yields with microwave irradiation compared to conventional heating. mdpi.com

Dehydrogenative Coupling : A particularly innovative and green strategy is the direct dehydrogenative coupling of alcohols to form esters, releasing only hydrogen gas as a byproduct. rsc.org This method offers high atom economy and avoids the need for pre-oxidation of the alcohol to a carboxylic acid, thus reducing waste and intensifying the process. rsc.org A CuO/ZrO2 catalyst has shown to be effective in the dehydrogenative coupling of butanol to butyl butyrate (B1204436). rsc.org

Applying these green protocols to the synthesis of Ethyl 3-(4-methoxyphenyl)butanoate could involve enzymatic routes, potentially leading to enantiomerically pure products, which is often a critical requirement in pharmaceutical applications.

High-Throughput Synthesis and Screening of Butanoate Libraries

The discovery of new molecules with desired properties, whether for pharmaceuticals, materials, or other applications, is often accelerated by the ability to rapidly synthesize and screen large numbers of compounds. This is where high-throughput (HTS) methodologies become invaluable.

For butanoate esters, future research in this area will likely focus on:

Combinatorial Chemistry : The development of methods for the high-throughput synthesis of butanoate ester libraries will allow for the rapid generation of a diverse range of compounds. nih.gov This can be achieved using solid-phase synthesis techniques or automated solution-phase synthesis.

Advanced Screening Assays : The creation of sensitive and efficient high-throughput screening assays is essential for identifying promising candidates from these libraries. plos.org These assays can be designed to detect specific biological activities, physical properties, or catalytic performance. For instance, colorimetric and fluorescent assays have been developed for screening microbial ester biosynthesis and the activity of enzymes like lipases and esterases. researchgate.netresearchgate.net A colorimetric assay has been successfully used to screen for ethyl acetate (B1210297) and ethyl butyrate production from microbial libraries. researchgate.net

For a specific molecule like this compound, generating a library of structural analogs by varying the substituents on the phenyl ring or the ester group could lead to the discovery of compounds with enhanced or novel biological activities.

Integration with Advanced Catalytic Technologies (e.g., photocatalysis)

The integration of novel catalytic technologies offers exciting possibilities for the synthesis of butanoate esters with improved efficiency and selectivity.

Photocatalysis : Visible-light-mediated photocatalysis is emerging as a powerful tool in organic synthesis, allowing for reactions to proceed under mild conditions. nih.govrsc.org This technology could be applied to the synthesis of butanoate esters through novel reaction pathways. For example, photocatalysis has been used for the synthesis of oxime esters and for the dehydrodecarboxylation of carboxylic acids to form alkenes, showcasing the potential for C-C and C-O bond formation under light-induced conditions. nih.govnih.gov The use of photocatalysts like eosin (B541160) Y has enabled the efficient preparation of a wide range of oxime esters. nih.gov

Microwave-Assisted Synthesis : Microwave irradiation can significantly accelerate reaction rates and improve yields in esterification reactions. As demonstrated in the synthesis of heptyl butanoate, microwave heating can be more efficient than conventional heating methods, especially when using a heterogeneous catalyst. mdpi.com

The application of photocatalysis to the synthesis of this compound could open up new, more efficient synthetic routes, potentially from different starting materials than those used in traditional methods.

Potential as Building Blocks in Advanced Organic Materials and Complex Molecule Synthesis

Butanoate esters, including this compound, are not only valuable as final products but also serve as versatile building blocks in the synthesis of more complex molecules and advanced materials. solubilityofthings.comcymitquimica.com

Complex Molecule Synthesis : The functional groups within butanoate esters (the ester and potentially other functionalities on the carbon chain) allow for a variety of chemical transformations. thieme-connect.de They can be used as key intermediates in the synthesis of natural products, pharmaceuticals, and other biologically active compounds. tsfx.edu.au For example, ethyl (S)-2-ethoxy-3-(p-methoxyphenyl)propanoate is an important precursor for certain therapeutic agents. acs.org

Advanced Organic Materials : Esters are fundamental components of many polymers, such as polyesters. chemistryviews.org Butanoate esters with specific functionalities could be incorporated as monomers to create polymers with tailored properties. Furthermore, butanoate esters can be used as building blocks for covalent organic frameworks (COFs), which are porous, crystalline materials with applications in gas storage, separation, and catalysis. chemistryviews.org The use of β-amino esters as building blocks for dynamic covalent networks has also been explored, creating reprocessable materials. acs.org

The structure of this compound, with its aromatic ring and chiral center, makes it an interesting candidate as a building block for chiral polymers or as a starting material for the synthesis of complex, enantiomerically pure molecules.

Table of Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

| This compound | C13H18O3 |

| Butyl-butyrate | C8H16O2 |

| Heptyl butanoate | C11H22O2 |

| Ethyl butanoate | C6H12O2 |

| Ethyl acetate | C4H8O2 |

| Ethyl (S)-2-ethoxy-3-(p-methoxyphenyl)propanoate | C14H20O4 |

| Eosin Y | C20H6Br4Na2O5 |

| Butanoic acid | C4H8O2 |

| Butanol | C4H10O |

| Ethanol (B145695) | C2H6O |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 3-(4-methoxyphenyl)butanoate in academic research?

- Methodology :

- Catalytic Hydrogenation : Ethyl 4-(4-methoxyphenyl)-3-butenoate can be reduced using Pd/C under H₂ atmosphere, yielding the saturated ester. Reaction conditions (e.g., 1.0 mmol substrate, 5 h stirring in EtOH) and purification via silica gel chromatography (Hexanes/EA = 40:1) are critical for reproducibility .

- Wittig-Horner Reaction : A phosphonate reagent, (C₂H₅O)₂P(O)CH₂CO₂Et, with NaH in THF can generate α,β-unsaturated esters, which are subsequently hydrogenated to the target compound .

- Resolution of Racemates : Enzymatic hydrolysis using Pseudomonas fluorescens lipase separates enantiomers, achieving >97% enantiomeric excess (ee) via kinetic resolution in phosphate buffer (pH 7, 30°C, 64 h) .

Q. How is the purity and structural integrity of this compound verified?

- Analytical Techniques :

- TLC : Monitor reaction progress using 10% ethyl acetate in hexanes (Rf = 0.57 for the ester) with KMnO₄ staining .

- LCMS : Quantify conversion rates by comparing peak areas of starting materials (e.g., boronic acids) and products at 300 nm .

- Chiral HPLC : Determine enantiomeric excess (e.g., 99% ee for (R)-ester and 97% ee for (S)-acid) using columns optimized for aromatic esters .

- NMR : Confirm structural integrity via ¹H NMR, matching spectral data to racemic or resolved enantiomers .

Advanced Research Questions

Q. How can researchers optimize enantiomeric excess (ee) in the synthesis of this compound?

- Strategies :

- Enzymatic Hydrolysis : Use lipases (e.g., Pseudomonas fluorescens) under controlled pH and temperature to selectively hydrolyze one enantiomer. Gradient elution (10–40% ethyl acetate in hexanes) improves separation .

- Chiral Catalysts : Explore asymmetric hydrogenation with chiral ligands (e.g., BINAP derivatives) to directly synthesize enantiomerically enriched products.

- Kinetic Resolution : Adjust reaction time and enzyme loading to maximize ee. For example, 51% conversion after 64 h yields high-purity (R)-ester .

Q. What strategies address low conversion rates in the catalytic hydrogenation of Ethyl 4-(4-methoxyphenyl)-3-butenoate?

- Optimization Parameters :

- Catalyst Loading : Increase Pd/C from 10 mg to 20 mg per 1.0 mmol substrate to enhance H₂ activation .

- Solvent Effects : Switch to polar aprotic solvents (e.g., THF) to improve substrate solubility and H₂ diffusion.

- Reaction Monitoring : Use LCMS to identify side products (e.g., over-reduction or ester hydrolysis) and adjust H₂ pressure accordingly .

Q. How can researchers resolve contradictions in reaction outcomes when scaling up synthesis?

- Troubleshooting :

- Catalyst Efficiency : Ensure uniform dispersion of Pd/C in larger batches to avoid localized deactivation .

- Mixing Dynamics : Use high-shear mixing or flow reactors to maintain consistent H₂ exposure in scaled-up hydrogenations.

- Solvent Purity : Trace water in solvents can hydrolyze esters; pre-dry EtOH over molecular sieves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.